molecular formula C20H15F3N2O2 B14971126 1-(2-methylbenzyl)-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide

1-(2-methylbenzyl)-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B14971126
M. Wt: 372.3 g/mol
InChI Key: NDQAYVADFGETTG-UHFFFAOYSA-N
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Description

1-[(2-METHYLPHENYL)METHYL]-6-OXO-N-(2,3,4-TRIFLUOROPHENYL)-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a dihydropyridine ring, a trifluorophenyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-METHYLPHENYL)METHYL]-6-OXO-N-(2,3,4-TRIFLUOROPHENYL)-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-METHYLPHENYL)METHYL]-6-OXO-N-(2,3,4-TRIFLUOROPHENYL)-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(2-METHYLPHENYL)METHYL]-6-OXO-N-(2,3,4-TRIFLUOROPHENYL)-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2-METHYLPHENYL)METHYL]-6-OXO-N-(2,3,4-TRIFLUOROPHENYL)-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-METHYLPHENYL)METHYL]-6-OXO-N-(2,4,5-TRIFLUOROPHENYL)-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE
  • 1-[(2-METHYLPHENYL)METHYL]-6-OXO-N-(3,4,5-TRIFLUOROPHENYL)-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 1-[(2-METHYLPHENYL)METHYL]-6-OXO-N-(2,3,4-TRIFLUOROPHENYL)-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE lies in its specific trifluorophenyl substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H15F3N2O2

Molecular Weight

372.3 g/mol

IUPAC Name

1-[(2-methylphenyl)methyl]-6-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C20H15F3N2O2/c1-12-4-2-3-5-13(12)10-25-11-14(6-9-17(25)26)20(27)24-16-8-7-15(21)18(22)19(16)23/h2-9,11H,10H2,1H3,(H,24,27)

InChI Key

NDQAYVADFGETTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=C(C(=C(C=C3)F)F)F

Origin of Product

United States

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